molecular formula C5H4ClN5 B1268220 7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidin-8-amine CAS No. 7498-26-2

7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidin-8-amine

Cat. No.: B1268220
CAS No.: 7498-26-2
M. Wt: 169.57 g/mol
InChI Key: JJRMZBCFIRABIK-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidin-8-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell . Additionally, this compound can bind to nucleic acids, potentially interfering with DNA and RNA synthesis .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis. By inhibiting specific kinases, this compound can induce cell cycle arrest, leading to reduced cell proliferation . Furthermore, this compound can modulate gene expression by binding to transcription factors or directly interacting with DNA . This modulation can result in altered cellular metabolism and changes in the expression of genes involved in critical cellular functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of kinase activity. By binding to the active site of these enzymes, the compound prevents the transfer of phosphate groups, thereby disrupting signaling cascades . Additionally, this compound can interact with nucleic acids, leading to the inhibition of DNA and RNA polymerases . This interaction can result in the suppression of gene transcription and replication .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or high temperatures . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including sustained inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit kinase activity without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These adverse effects are likely due to the compound’s ability to interfere with essential cellular processes at elevated concentrations .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in the oxidation of this compound, leading to the formation of various metabolites . These metabolites can further conjugate with glucuronic acid or sulfate, facilitating their excretion from the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . Transporters such as ATP-binding cassette (ABC) transporters can facilitate the movement of this compound across cellular membranes . Additionally, binding proteins within the cytoplasm can influence the localization and accumulation of this compound in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can localize to the nucleus, where it interacts with DNA and transcription factors . Additionally, it can be found in the cytoplasm, where it interacts with kinases and other signaling molecules . Post-translational modifications, such as phosphorylation, can influence the targeting and localization of this compound within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidin-8-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-amino-1H-1,2,4-triazole with cyanogen chloride, followed by chlorination and subsequent cyclization to form the desired compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidin-8-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidin-8-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Comparison with Similar Compounds

  • 7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine
  • 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-c]pyrimidine

Comparison: 7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidin-8-amine is unique due to its specific substitution pattern and the presence of a chlorine atom at the 7-position, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

7-chloro-[1,2,4]triazolo[4,3-c]pyrimidin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClN5/c6-4-3(7)5-10-9-2-11(5)1-8-4/h1-2H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJRMZBCFIRABIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C2=NN=CN21)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40324651
Record name 7-chloro-[1,2,4]triazolo[4,3-c]pyrimidin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40324651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7498-26-2
Record name NSC407407
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407407
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-chloro-[1,2,4]triazolo[4,3-c]pyrimidin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40324651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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